molecular formula C4H9ClO2S B1271410 Butane-2-sulfonyl chloride CAS No. 4375-72-8

Butane-2-sulfonyl chloride

Cat. No. B1271410
CAS RN: 4375-72-8
M. Wt: 156.63 g/mol
InChI Key: WKIXWKIEOCQGAF-UHFFFAOYSA-N
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Description

Butane-2-sulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various sulfonyl derivatives. Although the provided abstracts do not directly discuss butane-2-sulfonyl chloride, they do provide insight into related sulfonyl compounds and their applications in organic synthesis. For instance, β-cyclodextrin-butane sulfonic acid is utilized as a catalyst in the synthesis of 1-amidoalkyl-2-naphthols, highlighting the role of butane sulfonic acid derivatives in facilitating chemical reactions .

Synthesis Analysis

The synthesis of related sulfonyl compounds involves the use of sulfonyl chlorides or sulfonic acids as starting materials. For example, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is achieved by reacting tert-butylsulfonamide with thionyl chloride and ethyl glyoxylate . Similarly, 4-(Succinimido)-1-butane sulfonic acid is synthesized by combining succinimide with 1,4-butanesultone . These methods demonstrate the versatility of sulfonyl compounds in organic synthesis and their potential to be adapted for the synthesis of butane-2-sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonyl derivatives is characterized using various analytical techniques such as NMR and FT-IR. For instance, a series of butanesulfonyl hydrazones were characterized using 1H NMR, 13C NMR, and FT-IR, providing detailed information about their geometric parameters and electronic properties . These techniques could similarly be applied to analyze the molecular structure of butane-2-sulfonyl chloride.

Chemical Reactions Analysis

Butane sulfonic acid derivatives participate in a variety of chemical reactions. The β-cyclodextrin-butane sulfonic acid catalyzes the multicomponent synthesis of 1-amidoalkyl-2-naphthols , while 4-(Succinimido)-1-butane sulfonic acid is used as a Brönsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives . These reactions demonstrate the reactivity of butane sulfonic acid derivatives and suggest that butane-2-sulfonyl chloride could also be involved in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl derivatives are crucial for their application in synthesis. The electrochemical behavior of butanesulfonylhydrazones was investigated using cyclic voltammetry and other electrochemical techniques, providing insights into their reactivity and potential as biological agents . These properties, including the number of electrons transferred and diffusion coefficient, are important parameters that could also be relevant to the study of butane-2-sulfonyl chloride.

Scientific Research Applications

Nanosized N-sulfonated Brönsted Acidic Catalyst

Research has shown the use of a novel nano-sized N-sulfonic acid, synthesized using butane-2-sulfonyl chloride derivatives, as an efficient catalyst. This catalyst has been utilized in the synthesis of polyhydroquinoline derivatives through the Hantzsch condensation process, offering excellent yields and the ability to be reused multiple times without loss of catalytic activity (Goli-Jolodar et al., 2016).

Sulfonylating Agent

Butane-2-sulfonyl chloride and its derivatives are identified as important sulfonylating agents in chemical syntheses. These compounds are involved in various preparative methods and demonstrate specific physical properties like solubility in common organic solvents. Their handling and storage precautions are crucial due to their instability at ambient temperatures (Quintero & Meza-León, 2005).

Membrane Technology

Butane-2-sulfonyl chloride derivatives have been used in the synthesis of novel polymers for desalination studies. These polymers, when blended with polysulfone, form composite membranes that demonstrate promising results in salt rejection and water flux, indicating their potential in water treatment and purification technologies (Padaki et al., 2013).

Synthesis of Bicyclo[1.1.0]butanes and Housanes

Research has demonstrated the synthesis of sulfone-substituted bicyclo[1.1.0]butanes and housanes, which are highly valuable in organic synthesis, using a one-pot procedure that involves butane-2-sulfonyl chloride derivatives. This process offers a streamlined access to strain-release reagents, which are important in various chemical reactions (Jung & Lindsay, 2022).

Hydroxyalkanesulfonyl Chlorides

Studies on the chlorination of hydroxyalkanesulfinates in nonpolar mediums have led to the synthesis of hydroxyalkanesulfonyl chlorides, including 4-hydroxy-1-butanesulfonyl chloride. These compounds have shown significant cyclization rates and are valuable in various chemical synthesis processes (King & Rathore, 1987).

Safety And Hazards

Butane-2-sulfonyl chloride is classified as a dangerous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

butane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIXWKIEOCQGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373839
Record name butane-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane-2-sulfonyl chloride

CAS RN

4375-72-8
Record name butane-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butane-2-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MS Heller - The University of Alabama Libraries Digital Collections, 1955 - ir.ua.edu
… To synthesize the tertiary sulfonyl chloride, 2,3-dimethylbutane-2-sulfonyl chloride, in order to compare it with the primary isomer, 2,3-dimethylbutane-l-sulfonyl chloride. 3. To …
Number of citations: 0 ir.ua.edu
Z Yang, J Xu - Synthesis, 2013 - thieme-connect.com
… Not only primary but also a secondary sulfonyl chloride, butane-2-sulfonyl chloride (3o), was synthesized, albeit in a moderate 45% yield (entry 15); this moderate yield was a result of …
Number of citations: 45 www.thieme-connect.com
L Liu, MR Lee, JL Kim, DA Whittington… - Bioorganic & Medicinal …, 2016 - Elsevier
… This compound was prepared from 14 and butane-2-sulfonyl chloride according to the procedure described in Method B as an amorphous solid (46 mg, 0.10 mmol, 34%). LCMS (ESI, …
Number of citations: 15 www.sciencedirect.com
Y Jiang - 2009 - conservancy.umn.edu
… The sodium salt of (±)-butanesulfonic acid (0.4 g, 2.5 mmole) was refluxed in thionyl chloride and the crude (±)-butane-2-sulfonyl chloride was derivatized with p-nitrophenol (0.35 g, 2.5 …
Number of citations: 0 conservancy.umn.edu
BT BROOKS - The Chemistry of Petroleum Hydrocarbons, 1954 - Reinhold
Number of citations: 1

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